molecular formula C15H12N4O3 B11618193 N'-[(E)-furan-2-ylmethylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

N'-[(E)-furan-2-ylmethylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Cat. No.: B11618193
M. Wt: 296.28 g/mol
InChI Key: IVZDDFSBSXVBLB-CXUHLZMHSA-N
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Description

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETOHYDRAZIDE is a complex organic compound that features a furan ring and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETOHYDRAZIDE typically involves the condensation of furan-2-carbaldehyde with 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. This reaction is usually carried out in the presence of a catalytic amount of glacial acetic acid under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The furan ring and hydrazone linkage allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETOHYDRAZIDE is unique due to its combination of a furan ring and a phthalazinone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C15H12N4O3/c20-14(18-16-9-10-4-3-7-22-10)8-13-11-5-1-2-6-12(11)15(21)19-17-13/h1-7,9H,8H2,(H,18,20)(H,19,21)/b16-9+

InChI Key

IVZDDFSBSXVBLB-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)N/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NN=CC3=CC=CO3

Origin of Product

United States

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